1,1'-(Oxybis(ethylenesulphonyl))diethylene
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Overview
Description
1,1’-(Oxybis(ethylenesulphonyl))diethylene is a chemical compound with the molecular formula C8H14O5S2 and a molecular weight of 254.321 g/mol . It is also known by its systematic name, 1,1’-[oxybis(ethylenesulphonyl)]diethylene . This compound is characterized by the presence of two ethylenesulphonyl groups connected by an oxygen bridge, making it a unique and versatile molecule in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Oxybis(ethylenesulphonyl))diethylene typically involves the reaction of ethylene oxide with ethanesulfonyl chloride in the presence of a base such as pyridine . The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to yield the final product. The reaction conditions generally include a controlled temperature and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of 1,1’-(Oxybis(ethylenesulphonyl))diethylene can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the industrial production process .
Chemical Reactions Analysis
Types of Reactions
1,1’-(Oxybis(ethylenesulphonyl))diethylene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfides.
Substitution: Nucleophilic substitution reactions can replace the sulfonyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted compounds depending on the reagents and conditions used .
Scientific Research Applications
1,1’-(Oxybis(ethylenesulphonyl))diethylene has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and protein modification.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of 1,1’-(Oxybis(ethylenesulphonyl))diethylene involves its interaction with various molecular targets. The sulfonyl groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing inhibitors .
Comparison with Similar Compounds
Similar Compounds
- 1,1’-(Oxybis(ethylenesulphonyl))diethylene
- 1,1’-(Oxybis(ethylenesulphonyl))diethane
- 1,1’-(Oxybis(ethylenesulphonyl))dimethane
Uniqueness
1,1’-(Oxybis(ethylenesulphonyl))diethylene is unique due to its specific structure, which provides distinct reactivity and versatility in various chemical reactions. Its ability to undergo multiple types of reactions and form stable products makes it a valuable compound in both research and industrial applications .
Properties
CAS No. |
3088-18-4 |
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Molecular Formula |
C8H14O5S2 |
Molecular Weight |
254.3 g/mol |
IUPAC Name |
1-ethenylsulfonyl-2-(2-ethenylsulfonylethoxy)ethane |
InChI |
InChI=1S/C8H14O5S2/c1-3-14(9,10)7-5-13-6-8-15(11,12)4-2/h3-4H,1-2,5-8H2 |
InChI Key |
OYTMCDCWKVWQET-UHFFFAOYSA-N |
Canonical SMILES |
C=CS(=O)(=O)CCOCCS(=O)(=O)C=C |
Origin of Product |
United States |
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